2-tert-Butylnaphthalene
Overview
Description
2-tert-Butylnaphthalene is an organic compound with the molecular formula C14H16. It is a derivative of naphthalene, where a tert-butyl group is attached to the second carbon of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-tert-Butylnaphthalene can be synthesized through the alkylation of naphthalene using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound involves the selective alkylation of naphthalene. This process can be optimized using zeolite catalysts to achieve high selectivity and yield. The reaction conditions include moderate temperatures and pressures to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using reagents like alkyl halides and acyl chlorides with Lewis acid catalysts.
Major Products Formed:
Oxidation: Naphthoquinones and related compounds.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various alkylated and acylated naphthalene derivatives.
Scientific Research Applications
2-tert-Butylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic properties, particularly in drug design.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mechanism of Action
The mechanism by which 2-tert-Butylnaphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Molecular dynamics simulations have shown that it can stabilize certain molecular structures, enhancing its inhibitory effects in specific applications .
Comparison with Similar Compounds
- 1-tert-Butylnaphthalene
- 2,6-Di-tert-Butylnaphthalene
- 2-tert-Butyl-1-methylnaphthalene
Comparison: 2-tert-Butylnaphthalene is unique due to the position of the tert-butyl group, which affects its chemical reactivity and physical properties. Compared to 1-tert-Butylnaphthalene, it exhibits different substitution patterns and reactivity. The presence of two tert-butyl groups in 2,6-Di-tert-Butylnaphthalene further alters its steric and electronic properties, making it distinct in terms of its applications and behavior in chemical reactions .
Properties
IUPAC Name |
2-tert-butylnaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEORGGPAKTORV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182945 | |
Record name | Naphthalene, 2-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-35-9 | |
Record name | Naphthalene, 2-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-tert-Butylnaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 2-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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